molecular formula C10H13N3O B2968629 1-[5-(Aminomethyl)pyridin-3-yl]pyrrolidin-2-one CAS No. 2034155-24-1

1-[5-(Aminomethyl)pyridin-3-yl]pyrrolidin-2-one

Cat. No.: B2968629
CAS No.: 2034155-24-1
M. Wt: 191.234
InChI Key: HTOMBEJNNXEDDO-UHFFFAOYSA-N
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Description

1-[5-(Aminomethyl)pyridin-3-yl]pyrrolidin-2-one is a heterocyclic compound featuring a pyrrolidin-2-one core fused with a pyridine ring substituted at position 5 with an aminomethyl group.

Properties

IUPAC Name

1-[5-(aminomethyl)pyridin-3-yl]pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O/c11-5-8-4-9(7-12-6-8)13-3-1-2-10(13)14/h4,6-7H,1-3,5,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTOMBEJNNXEDDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)C2=CN=CC(=C2)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[5-(Aminomethyl)pyridin-3-yl]pyrrolidin-2-one typically involves the reaction of 3-cyanopyridine with a suitable amine under catalytic hydrogenation conditions. The process often employs a catalyst such as Raney nickel to facilitate the reduction of the nitrile group to an amine .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale catalytic hydrogenation processes, ensuring high yield and purity. The reaction conditions are optimized to maintain the integrity of the pyrrolidinone and pyridine rings while achieving efficient conversion of the starting materials.

Chemical Reactions Analysis

Types of Reactions: 1-[5-(Aminomethyl)pyridin-3-yl]pyrrolidin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can further modify the pyridine ring or the pyrrolidinone moiety.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyridine ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or Raney nickel.

    Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base like sodium hydride (NaH).

Major Products: The major products formed from these reactions include various substituted pyrrolidinones and pyridines, which can be further utilized in the synthesis of more complex molecules.

Scientific Research Applications

1-[5-(Aminomethyl)pyridin-3-yl]pyrrolidin-2-one has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its pharmacological properties, including potential as an anti-inflammatory or antimicrobial agent.

    Industry: Utilized in the development of novel materials and catalysts.

Mechanism of Action

The mechanism by which 1-[5-(Aminomethyl)pyridin-3-yl]pyrrolidin-2-one exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pyrrolidinone ring provides a scaffold that enhances binding affinity and specificity, while the aminomethyl group can participate in hydrogen bonding and electrostatic interactions .

Comparison with Similar Compounds

Core Structural Differences

The table below highlights key structural distinctions between the target compound and its analogs:

Compound Name Core Structure Key Substituents Biological Implications
1-[5-(Aminomethyl)pyridin-3-yl]pyrrolidin-2-one Pyrrolidin-2-one + pyridine -NH2CH2 at pyridine C5 Enhanced π-π stacking; potential metal coordination
5-(Aminomethyl)pyrrolidin-2-one Pyrrolidin-2-one -NH2CH2 at C5 Limited aromatic interactions; reduced target affinity
(5S)-3-Hydroxy-1-methyl-5-(pyridin-3-yl)pyrrolidin-2-one Pyrrolidin-2-one + pyridine -OH at C3, -CH3 at N1 Increased polarity; stereospecific activity (e.g., metabolite roles)
5-(Aminomethyl)-5-(trifluoromethyl)pyrrolidin-2-one Pyrrolidin-2-one -NH2CH2 and -CF3 at C5 High lipophilicity; improved metabolic stability
1-[2-(Furan-2-yl)-2-oxoethyl]pyrrolidin-2-one Pyrrolidin-2-one Furan-oxoethyl at N1 Weaker coordination due to furan’s oxygen vs. pyridine’s nitrogen

Pharmacological and Physicochemical Properties

  • Aromatic Interactions: The pyridine ring in the target compound enables π-π stacking with aromatic residues in proteins, a feature absent in analogs like 5-(aminomethyl)pyrrolidin-2-one or furan-containing derivatives .
  • Hydrogen Bonding: The aminomethyl group (-NH2CH2) enhances hydrogen-bond donor capacity compared to hydroxylated analogs (e.g., 3-hydroxy derivatives in ), which may prioritize solubility over membrane permeability .
  • Lipophilicity : The trifluoromethyl group in 5-(trifluoromethyl)pyrrolidin-2-one increases logP values, favoring blood-brain barrier penetration, whereas the pyridine in the target compound balances hydrophilicity and lipophilicity.

Biological Activity

1-[5-(Aminomethyl)pyridin-3-yl]pyrrolidin-2-one is a compound of growing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C_{12}H_{14}N_{2}O, with a molecular weight of approximately 206.26 g/mol. The compound features a pyrrolidinone core with an aminomethyl group at the 4-position and a pyridin-3-yl substituent at the 5-position, which contributes to its biological activity.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets:

  • Enzyme Inhibition : The compound has been shown to act as an enzyme inhibitor, modulating the activity of various enzymes involved in metabolic pathways. The aminomethyl group can form hydrogen bonds with active sites on enzymes, while the pyridinyl group may engage in π-π interactions, enhancing binding affinity.
  • Receptor Modulation : Research indicates that this compound can influence receptor activity, potentially leading to therapeutic effects in conditions such as neurodegenerative diseases and bacterial infections .

Biological Activity and Therapeutic Applications

The following table summarizes key findings related to the biological activity and potential therapeutic applications of this compound:

Activity Target Effect Reference
Enzyme InhibitionVarious enzymesModulation of metabolic pathways
AntibacterialStaphylococcus aureusMIC values ranging from 3.12 to 12.5 μg/mL
NeuroprotectiveNeurodegenerative pathwaysPotential treatment for Alzheimer's disease
AntimycobacterialMycobacterium tuberculosisMIC = 0.4 μM against resistant strains

Case Studies

Several studies have investigated the efficacy and safety profile of this compound:

  • Neurodegenerative Disease Models : In vitro studies demonstrated that the compound could inhibit pathways associated with neurodegeneration, suggesting its potential as a therapeutic agent for conditions like Alzheimer's disease .
  • Antibacterial Activity : A series of experiments showed that derivatives of this compound exhibited significant antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA), outperforming traditional antibiotics in some cases .
  • Antimycobacterial Studies : Research highlighted its effectiveness against Mycobacterium tuberculosis, indicating promise for developing new treatments for resistant strains .

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